![molecular formula C14H19N3S B187893 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione CAS No. 39263-82-6](/img/structure/B187893.png)
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione (PTUT) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a spirocyclic compound that contains a triazole ring and a thione group, and it has been found to have a range of interesting properties that make it attractive for use in various fields of research.
Mechanism Of Action
The exact mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to have a range of other effects, including the ability to scavenge free radicals and reduce oxidative stress.
Biochemical And Physiological Effects
Studies have shown that 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione has a range of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects, and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent, which can help to reduce the risk of oxidative damage and inflammation in cells and tissues. However, there are also some limitations to using 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, including further studies on its mechanism of action and its potential applications in the treatment of various diseases and conditions. Other areas of research could include the development of new synthetic methods for 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, and the exploration of its potential as a drug delivery agent or as a tool for studying biological processes in cells and tissues. Overall, 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione is a promising compound with many potential applications in scientific research, and further studies are needed to fully understand its potential uses and limitations.
Synthesis Methods
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione can be synthesized using a variety of methods, including the reaction of 1,2,4-triazole with phenyl isothiocyanate in the presence of a base such as potassium carbonate. Other methods include the reaction of 1,2,4-triazole with phenyl isocyanate followed by treatment with sulfur, or the reaction of 1,2,4-triazole with phenyl isothiocyanate and elemental sulfur.
Scientific Research Applications
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione has been studied for its potential applications in a range of scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to have a range of interesting properties, including antioxidant and anti-inflammatory effects, as well as potential anticancer activity.
properties
CAS RN |
39263-82-6 |
|---|---|
Product Name |
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
2-phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C14H19N3S/c18-13-15-14(10-6-1-2-7-11-14)16-17(13)12-8-4-3-5-9-12/h3-5,8-9,16H,1-2,6-7,10-11H2,(H,15,18) |
InChI Key |
ZSEZANMTGPZRIF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCCC2(CC1)NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
Other CAS RN |
39263-82-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



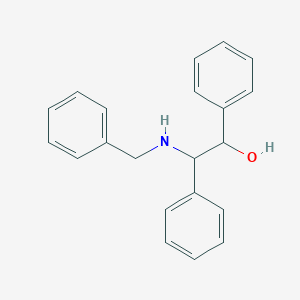
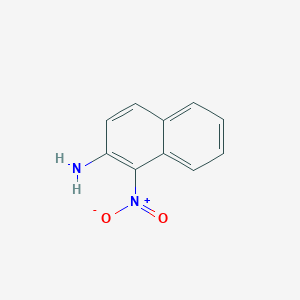


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)


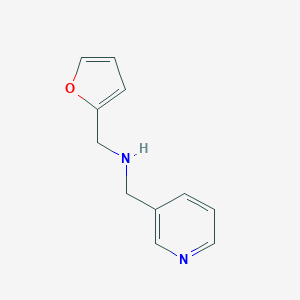
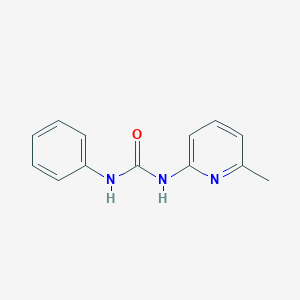
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
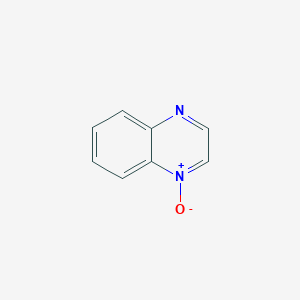
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)